4-Bromo-2-[(tert-butylimino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-2-(tert-butyliminomethyl)phenol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-7,14H,1-3H3 |
InChI Key |
NHQOUGCHFVEMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Tert Butylimino Methyl Phenol and Its Analogs
Direct Condensation Approaches from Substituted Salicylaldehydes and Amines
The most straightforward and widely employed method for synthesizing 4-Bromo-2-[(tert-butylimino)methyl]phenol is the direct condensation of an appropriately substituted salicylaldehyde (B1680747) with a primary amine. This reaction forms the characteristic azomethine group (-C=N-), which defines the Schiff base structure. researchgate.net
The synthesis of the target compound, this compound, is achieved through the direct condensation reaction between 5-Bromosalicylaldehyde (B98134) and tert-Butylamine (B42293). This reaction is analogous to the well-documented synthesis of similar Schiff bases where 5-Bromosalicylaldehyde is reacted with other primary amines, such as aniline (B41778) or its derivatives. nih.govnih.govresearchgate.net
The general procedure involves dissolving equimolar amounts of 5-Bromosalicylaldehyde and tert-Butylamine in a suitable solvent, typically an alcohol like ethanol (B145695). researchgate.netnih.gov The reaction mixture is then heated under reflux for a period of several hours to facilitate the condensation and dehydration process. nih.govresearchgate.net Upon cooling, the product often precipitates from the solution and can be isolated through filtration, followed by washing with the solvent to remove any unreacted starting materials. nih.gov Yields for analogous reactions are often high, with reports of over 90% for the condensation of 5-bromosalicylaldehyde with aniline. nih.govresearchgate.net
The chemical mechanism involves the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of 5-bromosalicylaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product.
The efficiency and yield of the condensation reaction are significantly influenced by the choice of solvent and the presence of catalysts.
Solvent Systems: Alcohols, particularly ethanol and methanol, are the most commonly used solvents for these reactions. nih.govnih.gov Their polar protic nature helps to dissolve the reactants and stabilize the charged intermediates formed during the reaction. The choice of solvent can be critical; for instance, syntheses are frequently carried out in absolute ethanol to minimize the presence of water, which could shift the reaction equilibrium back towards the reactants. nih.govresearchgate.net Other solvents, such as dimethyl sulfoxide (B87167) (DMSO), have also been documented in the synthesis of related Schiff bases. rdd.edu.iq
Catalytic Conditions: While many Schiff base condensations proceed efficiently with simple heating, the reaction rate can be enhanced by the addition of an acid catalyst. A few drops of a weak acid like glacial acetic acid are often used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. mdpi.com This catalysis also facilitates the final dehydration step. In some preparations, no catalyst is required, and the reaction proceeds to completion under reflux conditions alone. rdd.edu.iq
The following table summarizes various reaction conditions reported for the synthesis of Schiff bases derived from 5-Bromosalicylaldehyde.
| Amine Reactant | Solvent | Catalyst | Time | Yield | Reference |
| Aniline | Absolute Ethanol | None | 3 h | 91% | nih.govresearchgate.net |
| Aniline | Ethanol | None | 4 h | 94% | nih.gov |
| 2-(4-aminophenyl)ethan-1-ol | Ethyl Alcohol | None | 1 h | 78% | nih.gov |
| 6-methyl-2-aminopyridine | Methanol | None | Not specified | Not specified | researchgate.net |
Post-Formation Functionalization Strategies for Related Iminophenols
An alternative synthetic approach involves modifying a pre-existing iminophenol scaffold. This can be achieved either by introducing substituents onto the aromatic ring or by altering the group attached to the imine nitrogen.
This strategy involves the synthesis of 2-[(tert-butylimino)methyl]phenol first, followed by electrophilic halogenation to introduce a bromine atom onto the phenol (B47542) ring. The hydroxyl (-OH) group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.combyjus.com
In the case of 2-[(tert-butylimino)methyl]phenol, the positions ortho and para to the hydroxyl group are positions 6 and 4, respectively. While position 6 is sterically hindered by the adjacent bulky imino group, the para position (position 4) is more accessible. stackexchange.com Therefore, electrophilic bromination is expected to selectively occur at the 4-position to yield the desired this compound.
Due to the high reactivity of the phenol ring, this halogenation can often be performed under mild conditions, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a solvent of low polarity, such as chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄), at low temperatures typically favors mono-substitution. byjus.com In contrast, using bromine water would likely lead to the formation of poly-brominated products. byjus.comquora.com
Another post-formation strategy is the modification of the N-substituent of a pre-formed brominated Schiff base. This can be accomplished via a transimination reaction (also known as imine exchange). This equilibrium-driven process involves reacting an existing Schiff base, such as one derived from a different amine, with tert-butylamine.
To synthesize this compound via this method, one could start with a different 4-bromo-2-(iminomethyl)phenol analog and react it with tert-butylamine. The equilibrium can be driven toward the desired product by using a large excess of tert-butylamine or by removing the displaced amine from the reaction mixture. This method provides a versatile route to a variety of Schiff bases from a common intermediate.
Green Chemistry Principles in the Synthesis of Schiff Bases
Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. rsisinternational.org The synthesis of Schiff bases, including this compound, is well-suited to the application of these principles. rdd.edu.iqresearchgate.net
Several green techniques have proven effective for Schiff base synthesis, offering significant advantages over traditional methods that often require long reaction times and volatile organic solvents. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: This has emerged as a powerful tool in organic synthesis. researchgate.net Microwave irradiation can dramatically accelerate the rate of reaction, often reducing reaction times from hours to mere minutes or seconds. researchgate.netresearchgate.net These reactions can frequently be performed in solvent-free conditions, further enhancing their green credentials and leading to excellent yields. researchgate.netrdd.edu.iq
Ultrasonic Irradiation: Sonication provides another energy-efficient means to promote chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the condensation process, often under mild conditions and with improved yields. researchgate.net
Mechanochemistry (Grinding): This solvent-free approach involves the grinding of solid reactants together to initiate a chemical reaction. rdd.edu.iqrsisinternational.org By eliminating the need for solvents, this method significantly reduces waste and simplifies product isolation, representing a highly atom-economical and environmentally friendly synthetic route. rsisinternational.org
Use of Green Catalysts and Solvents: Replacing conventional solvents and catalysts with greener alternatives is a key aspect of this approach. Using water as a solvent or employing natural acids, such as those found in cashew shell extract, as catalysts are examples of this strategy. rdd.edu.iq
The following table compares various green synthetic methods for Schiff bases.
| Green Method | Typical Conditions | Advantages | Reference |
| Microwave Irradiation | Solvent-free or in minimal solvent, seconds to minutes | Rapid reaction rates, high yields, reduced energy use, cleaner reactions | researchgate.netrdd.edu.iqresearchgate.net |
| Ultrasonic Irradiation | Aqueous medium, mild conditions | Shorter reaction times, higher yields, energy efficient | researchgate.net |
| Mechanochemical Grinding | Solvent-free, room temperature | Eliminates solvent waste, simple procedure, high yields | rdd.edu.iqrsisinternational.org |
| Natural Acid Catalysis | Use of natural extracts (e.g., cashew shell) | Utilizes renewable resources, avoids harsh synthetic acids | rdd.edu.iq |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-Bromo-2-[(tert-butylimino)methyl]phenol in solution. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, the chemical environment of each atom can be mapped, confirming the compound's constitution and conformation.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, imine, phenolic, and tert-butyl protons. Based on data from analogous Schiff bases derived from 5-bromosalicylaldehyde (B98134), the following proton chemical shifts and coupling patterns can be predicted. derpharmachemica.comderpharmachemica.com
The aromatic protons on the phenolic ring are expected to appear as multiplets in the range of δ 6.5-8.0 ppm. derpharmachemica.com The specific coupling patterns (ortho, meta) between these protons would provide definitive evidence for their relative positions on the benzene (B151609) ring. The azomethine proton (-CH=N-) is a key diagnostic signal for Schiff bases and is typically observed as a singlet in the downfield region, around δ 8.0-9.0 ppm. derpharmachemica.com
A highly characteristic feature of the spectrum is the signal for the tert-butyl group, which will appear as a sharp singlet at approximately δ 1.3 ppm due to the nine equivalent methyl protons. nih.gov The phenolic hydroxyl proton (-OH) is expected to present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing in the downfield region of δ 10.0-13.0 ppm. derpharmachemica.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Phenolic -OH | 10.0 - 13.0 | Broad Singlet | Shift is concentration and solvent dependent. |
| Azomethine -CH=N- | 8.0 - 9.0 | Singlet | Characteristic signal for imines. derpharmachemica.com |
| Aromatic Ar-H | 6.5 - 8.0 | Multiplets (Doublets, Doublet of Doublets) | Coupling patterns reveal substitution. derpharmachemica.com |
| tert-Butyl -C(CH₃)₃ | ~1.3 | Singlet | Integrates to 9 protons. nih.gov |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The imine carbon (-CH=N-) is expected to resonate in the range of δ 160-170 ppm. The carbons of the phenolic ring will appear between δ 110-160 ppm, with the carbon bearing the hydroxyl group resonating at the lower field end of this range and the carbon bonded to the bromine atom at the higher field end.
The tert-butyl group will give rise to two distinct signals: one for the quaternary carbon, typically around δ 50-60 ppm, and a more intense signal for the three equivalent methyl carbons at approximately δ 29-30 ppm. nih.gov
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Azomethine -CH=N- | 160 - 170 | Deshielded due to bonding with nitrogen. |
| Aromatic C-O | 155 - 165 | Phenolic carbon. |
| Aromatic C-Br | 110 - 120 | Shielded by bromine's inductive effect. |
| Other Aromatic C-H and C-C | 115 - 140 | - |
| tert-Butyl (quaternary) -C(CH₃)₃ | 50 - 60 | - |
| tert-Butyl (methyl) -C(CH₃)₃ | 29 - 30 | Typically an intense signal. nih.gov |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the tert-butyl group and the imine nitrogen, as well as the linkage of the imine group to the phenolic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the chemical bonds.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the imine (C=N) and phenolic (O-H and C-O) groups.
O-H Stretching: The phenolic O-H group will exhibit a broad absorption band in the IR spectrum, typically in the region of 3200-3500 cm⁻¹, indicative of intermolecular hydrogen bonding. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will be observed as strong bands just below 3000 cm⁻¹.
C=N Stretching: The stretching vibration of the imine group is a key diagnostic feature and is expected to give a strong band in the IR spectrum in the range of 1600-1630 cm⁻¹. Studies on similar Schiff bases, such as those derived from 5-bromosalicylaldehyde, show this band around 1610-1620 cm⁻¹. mdpi.comresearchgate.net
C=C Stretching: The aromatic ring C=C stretching vibrations will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1280 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Phenolic O-H stretch | 3200 - 3500 (broad) | Indicates hydrogen bonding. mdpi.com |
| Aromatic C-H stretch | 3000 - 3100 | - |
| Aliphatic C-H stretch (tert-butyl) | 2850 - 2980 | Strong intensity. |
| Imine C=N stretch | 1600 - 1630 | Characteristic of Schiff bases. mdpi.comresearchgate.net |
| Aromatic C=C stretch | 1450 - 1600 | Multiple bands expected. |
| Phenolic C-O stretch | ~1280 | Strong intensity. |
To gain a deeper understanding of the vibrational modes, experimental IR and Raman data are often compared with theoretical frequencies calculated using computational methods such as Density Functional Theory (DFT). goums.ac.ir These theoretical calculations can help to confirm the assignment of complex vibrational bands and provide insights into the molecular geometry and electronic structure.
For related Schiff base compounds, DFT calculations have shown good agreement with experimental vibrational spectra, aiding in the precise assignment of individual vibrational modes. researchgate.net Such studies typically involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods. This correlative approach allows for a more robust and detailed interpretation of the vibrational spectra of this compound.
Based on a thorough review of the available scientific literature, the specific experimental data required to generate an article on "this compound," covering the advanced spectroscopic and crystallographic characterization as outlined, is not present in the search results.
While extensive research exists for analogous Schiff base compounds derived from 5-bromosalicylaldehyde, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, the data for the specific tert-butyl derivative is not available. Key differences in steric and electronic properties between a tert-butyl group and other substituents (e.g., phenyl, ethyl benzoate) mean that spectroscopic and crystallographic data cannot be extrapolated.
Consequently, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the requested outline for the following sections:
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structures
Investigation of Polymorphism and its Structural Implications
Without primary data from experimental studies on the target compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Supramolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound is dictated by a variety of supramolecular interactions, which are crucial in understanding its crystalline form. Analysis of related bromo-substituted Schiff base compounds suggests that a combination of strong and weak hydrogen bonds, as well as other non-covalent interactions, governs the crystal packing.
A predominant feature in the molecular structure of similar Schiff bases is the presence of a strong intramolecular O—H···N hydrogen bond. nih.govresearchgate.netresearchgate.netnih.gov This interaction between the phenolic hydroxyl group and the imine nitrogen atom results in the formation of a stable six-membered ring, significantly influencing the planarity of the molecule. nih.govresearchgate.netresearchgate.netnih.gov
The bromine substituent is also anticipated to play a role in directing the crystal packing through halogen bonding or other weak interactions. The bulky tert-butyl group, while potentially hindering close packing, may also participate in weak van der Waals forces.
Table 1: Expected Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |
| Intramolecular Hydrogen Bond | O—H | N | 2.5 - 2.7 | Linear |
| Intermolecular C—H···O | C—H (aromatic/aliphatic) | O (phenol) | 3.2 - 3.6 | Variable |
| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 3.8 | Parallel Displaced |
| Halogen Bonding | C—Br | O/N/π-system | 3.0 - 3.5 | Linear/Bent |
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the structure of this compound. The mass spectrum is expected to show a distinct molecular ion peak, and the fragmentation pattern will provide valuable information about the compound's connectivity.
The molecular ion peak ([M]⁺) will appear as a doublet with approximately equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature provides strong evidence for the presence of bromine in the molecule.
The fragmentation of hindered phenol (B47542) antioxidants under mass spectrometry often involves characteristic losses of the bulky alkyl groups. koreascience.kr For this compound, a primary fragmentation pathway is anticipated to be the loss of the tert-butyl group in the form of isobutylene, leading to a significant fragment ion. koreascience.kr This is a common fragmentation pattern for compounds containing a tert-butyl moiety attached to a nitrogen atom.
Other potential fragmentation pathways include cleavage of the imine bond and fragmentation of the aromatic ring. The study of fragmentation patterns of similar compounds, such as ketamine analogues which also possess an imine-like structure, reveals characteristic losses of small molecules like CO. mdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Ion Structure | Proposed Fragmentation Pathway |
| 271/273 | [C₁₁H₁₄BrNO]⁺ | Molecular Ion ([M]⁺) |
| 256/258 | [C₁₀H₁₁BrNO]⁺ | Loss of CH₃ from tert-butyl group |
| 215/217 | [C₇H₆BrNO]⁺ | Loss of C₄H₉ (tert-butyl radical) |
| 198/200 | [C₇H₅BrO]⁺ | Cleavage of the imine bond |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. goums.ac.ir It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Schiff bases.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, which corresponds to the global minimum on the potential energy surface. For Schiff bases, a key structural feature is the potential for different tautomeric forms, primarily the enol and keto forms, which can be influenced by intramolecular hydrogen bonding.
In a study on a similar compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, DFT calculations were employed to compare the stability of the enol and keto tautomers. The results indicated that the enol form is the more stable of the two. arabjchem.org This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). arabjchem.orgresearchgate.netnih.govresearchgate.netnih.gov The optimized geometry of the enol form showed good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. arabjchem.org For instance, the calculated C-O and C=N bond distances in the enol form were found to be consistent with the single and double bond characters, respectively, observed in the crystal structure. arabjchem.org
The planarity of the molecule is another important aspect of its conformation. In studies of 4-bromo-2-[(phenylimino)methyl]phenol, it was found that the molecule is essentially planar, a feature that is also stabilized by the intramolecular hydrogen bond. researchgate.netnih.gov However, different polymorphs of this compound can exhibit significant variations in the dihedral angle between the two aromatic rings, which can influence its physical properties. researchgate.netnih.gov
| Feature | Observation for Analogous Schiff Bases |
| Tautomeric Stability | The enol form is generally found to be more stable than the keto form. arabjchem.org |
| Intramolecular Bonding | A strong O-H···N hydrogen bond stabilizes the molecular conformation. arabjchem.orgresearchgate.netnih.govresearchgate.netnih.gov |
| Planarity | Molecules tend to be nearly planar, though variations can occur in different polymorphs. researchgate.netnih.govresearchgate.netnih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net
For analogous Schiff bases, FMO analysis has been performed using DFT calculations. goums.ac.ir These studies typically show that the HOMO is localized over the phenolate (B1203915) ring and the imine nitrogen, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the imine bond and the other aromatic ring, suggesting these are the likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. In a study of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, the HOMO-LUMO gaps were calculated to understand their electronic properties and reactivity. mdpi.com
| Orbital | General Spatial Distribution in Analogous Schiff Bases |
| HOMO | Typically localized on the phenol (B47542) ring and the nitrogen atom of the imine group. |
| LUMO | Generally distributed over the imine bond and the adjacent aromatic ring. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
In computational studies of similar Schiff bases, MEP maps reveal that the most negative potential is concentrated around the phenolic oxygen and the imine nitrogen atoms. goums.ac.ir This indicates that these are the most probable sites for electrophilic attack. The hydrogen atoms of the aromatic rings and the tert-butyl group, being electron-deficient, exhibit a positive electrostatic potential and are thus susceptible to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity, which is consistent with the predictions from FMO analysis. researchgate.net
| Region | Electrostatic Potential | Predicted Reactivity |
| Phenolic Oxygen & Imine Nitrogen | Negative (Red/Yellow) | Susceptible to electrophilic attack. goums.ac.ir |
| Aromatic & Alkyl Hydrogens | Positive (Blue) | Susceptible to nucleophilic attack. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It helps in understanding charge transfer interactions and the stability arising from them. NBO analysis can quantify the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.comcnr.it It can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.
TD-DFT calculations on analogous Schiff bases have been used to simulate their UV-Vis spectra. researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. The results of TD-DFT calculations are generally in good agreement with experimental spectra, making it a reliable tool for understanding the photophysical properties of these compounds. mdpi.com
Calculation of Global and Local Chemical Reactivity Descriptors
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative measure of the concepts derived from FMO theory.
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ2 / (2η)
These descriptors have been calculated for various Schiff bases to compare their reactivity. goums.ac.irmdpi.com For instance, a higher value of chemical hardness indicates greater stability and lower reactivity. The electrophilicity index provides a measure of the molecule's ability to accept electrons.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Solvent Effect Simulations on Molecular Properties and Spectral Characteristics
Theoretical simulations investigating the influence of solvents on the molecular and spectral characteristics of 4-Bromo-2-[(tert-butylimino)methyl]phenol are crucial for understanding its behavior in various chemical environments. While specific simulation data for this exact compound is not extensively detailed in the available literature, the effects of solvents on similar phenolic Schiff bases have been studied, providing valuable insights into the expected trends.
The polarity of the solvent is a key factor that can significantly alter the electronic and molecular properties of Schiff bases. researchgate.net Computational studies on analogous compounds, often employing Time-Dependent Density Functional Theory (TDDFT), have shown that properties such as dipole moment and polarizability tend to increase with rising solvent polarity. researchgate.net An increase in dipole moment suggests a greater separation of charge within the molecule in polar environments. researchgate.net Similarly, higher polarizability indicates that the molecule's electron cloud is more easily distorted by the electric field of the surrounding solvent molecules. researchgate.net
Solvent polarity also plays a critical role in the electronic absorption spectra of these compounds. researchgate.netmaterialsciencejournal.org Experimental and theoretical investigations on similar molecules have demonstrated shifts in absorption bands in response to different solvents. researchgate.netmaterialsciencejournal.org For instance, a red shift (bathochromic shift) in certain absorption bands is often observed as solvent polarity increases, indicating a lowering of the energy gap for electronic transitions. researchgate.net Conversely, blue shifts (hypsochromic shifts) can also occur for other electronic transitions within the same molecule. researchgate.net The intensity of these absorption bands has also been noted to increase with solvent polarity. researchgate.net These spectral changes are attributed to the differential stabilization of the ground and excited states of the molecule by the solvent.
For this compound, it is anticipated that similar solvatochromic effects would be observed. The presence of the polar phenol group and the imine bond suggests that its electronic structure would be sensitive to the surrounding medium. Simulations would likely predict changes in the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum when modeled in solvents of varying dielectric constants, such as ethanol (B145695), methanol, and chloroform (B151607), compared to a vacuum. materialsciencejournal.org
Table 1: Predicted Solvent Effects on Molecular Properties of Phenolic Schiff Bases
| Molecular Property | Predicted Effect with Increasing Solvent Polarity | Rationale |
| Dipole Moment | Increase | Enhanced charge separation in polar environments. researchgate.net |
| Polarizability | Increase | Easier distortion of the electron cloud by the solvent's electric field. researchgate.net |
| UV-Vis λmax | Potential for Red or Blue Shifts | Differential stabilization of ground and excited electronic states. researchgate.netmaterialsciencejournal.org |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. mdpi.comscirp.org This method maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions. researchgate.net
For brominated phenolic compounds, Hirshfeld surface analysis provides detailed insights into the nature and prevalence of non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.govnih.gov The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of contacts, and two-dimensional "fingerprint plots" that summarize the distribution of these interactions. mdpi.com
In a study of a closely related compound containing a 4-bromophenol (B116583) moiety, Hirshfeld surface analysis revealed the dominant role of specific intermolecular contacts in the crystal packing. nih.govnih.gov The analysis quantified the percentage contribution of each type of interaction to the total Hirshfeld surface area. The most significant contributions arose from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and bromine-hydrogen (Br···H/H···Br) contacts. nih.govnih.gov
The H···H interactions are typically the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov The C···H/H···C contacts are indicative of C-H···π interactions, which, along with conventional hydrogen bonds (like O-H···N or C-H···O), play a crucial role in forming the supramolecular architecture. nih.govresearchgate.net The Br···H/H···Br contacts are a form of halogen bonding, which also contributes significantly to the stability of the crystal lattice. nih.govnih.gov
Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Similar 4-Bromophenol Derivative
| Interaction Type | Contribution to Hirshfeld Surface | Description |
| H···H | 58.2% | Represents contacts between hydrogen atoms on adjacent molecules; generally the most frequent interaction. nih.govnih.gov |
| C···H/H···C | 18.9% | Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π stacking. nih.govnih.gov |
| Br···H/H···Br | 11.5% | Corresponds to halogen bonding interactions between bromine and hydrogen atoms. nih.govnih.gov |
| Other | 11.4% | Includes less frequent contacts such as O···H, N···H, etc. |
Coordination Chemistry and Metal Complex Formation
Synthesis and Characterization of Metal Complexes Featuring 4-Bromo-2-[(tert-butylimino)methyl]phenol Ligands
The synthesis of metal complexes with this ligand typically involves the reaction of the Schiff base with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov The resulting complexes can be isolated as crystalline solids and characterized using various analytical techniques.
Transition metal ions readily form complexes with Schiff base ligands like this compound. libretexts.orguomustansiriyah.edu.iq The coordination can lead to various geometries, including square planar or tetrahedral for four-coordinate metals, and octahedral for six-coordinate metals. libretexts.orgnih.gov
For instance, a mononuclear copper(II) complex, {4-Bromo-2-[2-(methylamino)ethyliminomethyl]phenolato}thiocyanatocopper(II), demonstrates the copper(II) ion in a square-planar geometry. nih.gov It is coordinated by the two nitrogen atoms and one oxygen atom of the Schiff base ligand, along with a nitrogen atom from a thiocyanate (B1210189) anion. nih.gov Similarly, studies on related bromo-substituted Schiff base ligands show the formation of four-coordinate square planar complexes with Ni(II) and Pd(II), and tetrahedral geometry with Zn(II). nih.gov The synthesis of these complexes is often achieved by refluxing the ligand and the metal salt in a solvent like methanol. nih.govspuvvn.edu
The general formulas for some transition metal complexes with related bidentate Schiff base ligands are often of the type [M(L)Cl(H₂O)₃] or [M(L)Cl₂(H₂O)₂]. nih.gov
Lanthanide ions (Ln³⁺) are known to form stable chelate complexes with polydentate ligands containing oxygen and nitrogen donor atoms, typically resulting in high coordination numbers. mdpi.com The reaction of the closely related Schiff base, 2-((E)-(tert-butylimino)methyl)phenol, with lanthanide nitrates and chlorides has been shown to produce novel complexes. scielo.org.zascielo.org.za
When reacted with lanthanide nitrates like Gd(NO₃)₃·6H₂O and Dy(NO₃)₃·5H₂O, isostructural nine-coordinate complexes are formed. scielo.org.zaresearchgate.net In these cases, three Schiff base ligands bond to the metal center in a monodentate fashion through the phenolic oxygen, and three nitrate (B79036) ions coordinate in a bidentate manner. scielo.org.zaresearchgate.net
In contrast, reactions with lanthanide chlorides such as NdCl₃·6H₂O, GdCl₃·6H₂O, and DyCl₃·6H₂O yield six-coordinate, octahedral complexes. scielo.org.zaresearchgate.net The general formula for these complexes is [Ln(HL)₄Cl₂]Cl. scielo.org.za Here, four Schiff base ligands coordinate to the metal ion. scielo.org.za
Elucidation of Ligand Coordination Modes and Denticity
The coordination behavior of this compound is dictated by its functional groups and the nature of the metal ion.
Typically, Schiff bases derived from salicylaldehyde (B1680747) coordinate to metal ions as bidentate ligands through the phenolic oxygen and the imine nitrogen. nih.govnih.gov This chelation forms a stable six-membered ring with the metal center. Infrared (IR) spectroscopy is a key tool for confirming this coordination mode. A shift in the C=N (azomethine) and C-O (phenolic) stretching frequencies in the complex's spectrum compared to the free ligand indicates the involvement of both the imine nitrogen and the phenolic oxygen in coordination. nih.gov For example, in various transition metal complexes, the azomethine band shifts, demonstrating coordination with the metal ion, while a redshift of the phenolic C-O band confirms the coordination of the oxygen atom. nih.gov
An interesting feature observed in the coordination chemistry of this type of ligand, particularly with lanthanide chlorides, is the migration of the phenolic proton to the imine nitrogen. scielo.org.zascielo.org.zaresearchgate.net This proton transfer results in a zwitterionic form of the ligand within the coordination sphere. scielo.org.zaresearchgate.net In this state, the ligand coordinates to the metal ion only through the negatively charged phenolate (B1203915) oxygen, acting as a monodentate ligand. scielo.org.zascielo.org.zaresearchgate.net This phenomenon is driven by the formation of a more stable arrangement and is often confirmed by single-crystal X-ray diffraction, which can precisely locate the proton on the imine nitrogen. scielo.org.za The formation of zwitterionic and keto forms is a known characteristic of intramolecular proton transfer in Schiff bases. mdpi.com
Applications in Catalysis and Chemical Transformations
Investigation of Structure-Activity Relationships in Catalytic Systems
Role of the Metal Center in Reaction Mechanisms
The catalytic prowess of complexes derived from 4-Bromo-2-[(tert-butylimino)methyl]phenol is fundamentally centered on the coordinated transition metal. The metal ion is not merely a structural scaffold but an active participant in the catalytic cycle. Its primary roles include substrate activation, facilitation of electron transfer, and stabilization of reaction intermediates.
The central metal ion functions as a Lewis acid, coordinating to the substrate and increasing its susceptibility to nucleophilic attack. In oxidation reactions, a common application for such catalysts, the metal center is crucial for activating the oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen. nih.gov For instance, in a copper(II) complex, the Cu(II) center can interact with H₂O₂, facilitating the generation of highly reactive oxygen species. This activation is a key step that initiates the oxidation of the organic substrate. nih.gov
Furthermore, the ability of transition metals to exist in multiple stable oxidation states is paramount to their catalytic function. researchgate.net Metals like copper and manganese can cycle between different oxidation states (e.g., Cu(II)/Cu(I) or Mn(III)/Mn(II)) to facilitate the transfer of electrons between the oxidant and the substrate. The Schiff base ligand, with its nitrogen and oxygen donor atoms, helps to stabilize these various oxidation states, thereby lowering the activation energy of the redox process. tdl.org The ligand environment can be tuned to modulate the redox potential of the metal center, influencing the catalyst's efficiency and selectivity. nih.gov
The metal's coordination sphere also serves to orient the reactants into a favorable position for the reaction to occur. By bringing the activated oxidant and the substrate into close proximity, the catalyst significantly increases the probability of a successful reaction, a principle that mimics the active sites of natural enzymes. tandfonline.com
The table below summarizes the catalytic functions of common metal centers when complexed with Schiff base ligands in oxidation reactions.
| Metal Center | Common Oxidation States | Primary Role in Catalysis | Example Reaction Type |
| Copper (Cu) | +1, +2 | Activation of oxidants (e.g., H₂O₂), stabilization of transition states, facilitation of single-electron transfer pathways. nih.govtdl.org | Phenol (B47542) Oxidation, Alkene Epoxidation rsc.org |
| Manganese (Mn) | +2, +3, +4 | Peroxidase mimic, activation of H₂O₂, facilitation of multi-electron transfer, high catalytic activity for various oxidation processes. tandfonline.com | Phenol Oxidation tandfonline.com |
| Iron (Fe) | +2, +3 | Fenton-like chemistry, generation of hydroxyl radicals from H₂O₂, catalysis of a wide range of oxidative transformations. | Hydrocarbon Oxidation |
| Cobalt (Co) | +2, +3 | Oxygen activation, catalysis of autoxidation reactions, involvement in both one- and two-electron oxidation mechanisms. sci-hub.se | Sulfide Oxidation sci-hub.se |
This table presents generalized roles for metal centers in Schiff base-catalyzed oxidations.
Mechanistic Studies of Catalytic Pathways
Mechanistic studies of catalytic pathways involving Schiff base complexes, such as those of this compound, often reveal intricate, multi-step processes. A common and well-studied example is the oxidation of phenols or hydrocarbons using hydrogen peroxide as the oxidant. tandfonline.comrsc.org
A plausible catalytic cycle for the oxidation of a substrate (S) to a product (SO) by a metal (M) complex of this compound can be generalized as follows:
Oxidant Activation: The catalytic cycle begins with the coordination of the oxidant, typically H₂O₂, to the metal center [M(L)], forming an activated metal-peroxo intermediate [M(L)(H₂O₂)].
Substrate Binding: The organic substrate (S) then binds to this activated complex. In some cases, this involves the formation of a ternary complex, bringing the substrate into close proximity with the activated oxygen species. tandfonline.com This bi-substrate binding mechanism is a key feature in many enzyme-mimetic systems.
Oxygen Transfer: The core chemical transformation occurs in this step, where an oxygen atom is transferred from the activated oxidant to the substrate. This often proceeds via a concerted mechanism or through radical intermediates, depending on the nature of the metal and the substrate. The metal center facilitates this transfer by stabilizing the transition state and mediating the necessary electron flow.
Product Release: Once the substrate is oxidized, the product (SO) dissociates from the metal center.
Catalyst Regeneration: The catalyst [M(L)] is regenerated upon the release of the product and a byproduct (e.g., water), allowing it to enter another catalytic cycle.
Kinetic studies provide quantitative insight into these mechanisms. For example, the oxidation of phenols catalyzed by similar Schiff base complexes has been shown to follow Michaelis-Menten kinetics, which is characteristic of enzyme-catalyzed reactions. tandfonline.com This suggests the formation of a catalyst-substrate complex prior to the rate-determining step.
The following table displays representative kinetic data from a study on phenol oxidation catalyzed by a Schiff base-manganese(III) complex, illustrating the type of findings that mechanistic studies yield.
| Catalyst System | Substrate | K_m (mol/L) | V_max (mol L⁻¹ s⁻¹) |
| Mn(III)-Schiff Base Complex | Phenol | 2.13 x 10⁻³ | 6.17 x 10⁻⁸ |
| Mn(III)-Schiff Base in CTAB Micelle | Phenol | 1.05 x 10⁻³ | 1.12 x 10⁻⁷ |
Data adapted from a study on a similar crowned Schiff base Mn(III) complex system. tandfonline.com K_m (Michaelis constant) represents the substrate concentration at half the maximum reaction velocity (V_max), indicating the affinity of the catalyst for the substrate.
These studies confirm that the metal complex does not merely accelerate the reaction but guides it through a specific pathway, controlling both the rate and selectivity of the transformation. The synergy between the electronic properties of the metal and the steric and electronic influence of the this compound ligand is crucial for achieving high catalytic efficiency. researchgate.net
Advanced Material Science Applications
Chemosensory Applications for Metal Ion Detection
There is no specific information available in the search results regarding the use of 4-Bromo-2-[(tert-butylimino)methyl]phenol as a chemosensor for metal ion detection.
Spectroscopic Response to Specific Metal Cations
No studies detailing the spectroscopic response of this compound to specific metal cations were found.
Detection Mechanisms (e.g., Metal-to-Ligand Charge Transfer)
While metal-to-ligand charge transfer is a common detection mechanism in Schiff base chemosensors, no research was found that specifically describes this mechanism for this compound.
Optoelectronic Properties and Nonlinear Optical (NLO) Activity
There is no specific information available regarding the optoelectronic or NLO properties of this compound.
Evaluation of Hyperpolarizability (First-Order and Second-Order)
No data from experimental or theoretical evaluations of the first-order or second-order hyperpolarizability for this compound could be located.
Potential in Optical and Photonic Technologies
Given the lack of data on its NLO activity, the potential of this compound in optical and photonic technologies has not been determined.
Thermochromic Behavior and Related Chromic Phenomena in Solid State
No studies concerning the thermochromic behavior or any related chromic phenomena of this compound in the solid state were found in the provided search results.
Integration into Lyotropic Media for Tunable Optical Properties
There is no available research data on the incorporation of this compound into lyotropic media. Consequently, information regarding its effects on the phase behavior of such media, and the resulting tunable optical properties like birefringence or dichroism, is not present in the current scientific literature.
Supramolecular Assembly for Functional Materials (beyond basic crystal packing)
There is no available research that describes the use of this compound in the directed, non-covalent synthesis of complex, functional supramolecular structures. Studies detailing its role as a building block for materials with specific functions derived from its organized assembly are not found in the reviewed literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-[(tert-butylimino)methyl]phenol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Schiff base formation, typically involving condensation of 4-bromo-2-hydroxybenzaldehyde with tert-butylamine under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Catalytic acid (e.g., acetic acid) is often used to accelerate imine bond formation . Yield optimization requires precise stoichiometry, temperature control (60–80°C), and inert atmosphere to prevent oxidation of intermediates. Post-synthesis purification via recrystallization or column chromatography is critical for high-purity products .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, the imine (C=N) bond length is typically ~1.28–1.30 Å, confirming double-bond character .
- Spectroscopy :
- ¹H/¹³C NMR : Phenolic -OH proton appears at δ ~12–13 ppm (DMSO-d₆). The tert-butyl group shows a singlet at δ ~1.3 ppm .
- FT-IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and phenolic O-H (~3200–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates molecular orbitals, electrostatic potential maps, and Fukui indices. These reveal:
- Electron-rich regions (e.g., phenolic oxygen and imine nitrogen) prone to electrophilic attack.
- HOMO-LUMO gaps (~4–5 eV) indicating moderate reactivity, consistent with experimental observations .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Analysis Framework :
Dose-Dependent Effects : Low concentrations may inhibit microbial growth, while higher doses induce apoptosis in cancer cells via ROS generation .
Structural Analogues : Compare substituent effects. For example, replacing tert-butyl with cyclopentylamino groups (as in ) alters lipophilicity and membrane permeability, affecting bioactivity.
Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) account for divergent results. Standardized protocols (e.g., CLSI guidelines) mitigate variability .
Q. How does this compound behave as a ligand in transition metal complexes, and what factors dictate stability?
- Coordination Chemistry : Acts as a bidentate ligand via deprotonated phenolic oxygen and imine nitrogen. Stability constants (logβ) for complexes with Co(II), Ni(II), and Cu(II) range from 8.2–10.5 in 75:25 dioxane-water medium at μ = 0.1 M. Stability increases with metal ion charge density (Cu²⁺ > Ni²⁺ > Co²⁺) .
- Thermodynamic Studies : Ternary complexes (e.g., with 1-{(E)-[(2,4-dichlorophenyl)imino]methyl}naphthalen-2-ol) show enhanced stability due to synergistic ligand effects .
Data-Driven Insights
Comparative Analysis with Analogues
- 4-Bromo-2-[(cyclopentylamino)methyl]phenol (): Higher lipophilicity enhances membrane penetration but reduces aqueous solubility.
- 4-Bromo-2-[(phenylimino)methyl]phenol ( ): Lacking tert-butyl steric effects, it exhibits stronger π-π stacking in crystals, altering photophysical properties .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Crystallography : Employ SHELX software for structure refinement, ensuring accurate anisotropic displacement parameters .
- Biological Assays : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking (AutoDock Vina) to correlate activity with target binding (e.g., topoisomerase II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
